

CNX-1351: A Covalent PI3K α Inhibitor as a Novel Antiviral Agent

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Compound of Interest

Compound Name: CNX-1351

Cat. No.: B612259

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An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

CNX-1351 is a potent and selective covalent inhibitor of the p110 α subunit of phosphatidylinositol 3-kinase (PI3K α). Initially developed as an anti-cancer agent, recent research has unveiled its promising potential as a broad-spectrum antiviral agent against a range of RNA viruses. Mechanistic studies have demonstrated that **CNX-1351** exerts its antiviral effects by targeting the host PI3K-Akt signaling pathway, a crucial cellular cascade often hijacked by viruses to facilitate their replication. This document provides a comprehensive technical overview of **CNX-1351**, summarizing its mechanism of action, antiviral activity, and the experimental protocols used to elucidate its function.

Introduction to CNX-1351

CNX-1351 is a small molecule that functions as a targeted covalent inhibitor of PI3K α [1][2]. It forms an irreversible covalent bond with a non-catalytic cysteine residue, Cys862, which is unique to the p110 α isoform, thereby ensuring its high selectivity[3][4][5]. The PI3K/Akt/mTOR pathway is a critical signaling cascade that regulates cell growth, proliferation, survival, and metabolism. Its frequent dysregulation in cancer has made it a prime target for drug development. The antiviral activity of **CNX-1351** stems from the reliance of many viruses on the host PI3K-Akt pathway for various stages of their life cycle, including entry, replication, and egress.

Chemical and Physical Properties of **CNX-1351**

Property	Value	Reference
CAS Number	1276105-89-5	[1]
Molecular Formula	C30H35N7O3S	[1]
Molecular Weight	573.71 g/mol	[1]
Mechanism of Action	Covalent inhibitor of PI3K α	[1][2]
Target	p110 α subunit of PI3K	[1]

Mechanism of Antiviral Action

The primary mechanism underlying the antiviral activity of **CNX-1351** is the inhibition of the host PI3K-Akt signaling pathway. Viruses are obligate intracellular parasites that exploit host cellular machinery for their own replication. The PI3K-Akt pathway is a key cellular signaling network that is often manipulated by viruses to create a favorable environment for their propagation.

By covalently modifying and inhibiting PI3K α , **CNX-1351** disrupts this signaling cascade, thereby impeding viral replication. This has been demonstrated to be effective against several RNA viruses, including Rift Valley fever virus (RVFV), Chikungunya virus (CHIKV), and Severe fever with thrombocytopenia syndrome virus (SFTSV).

The PI3K-Akt Signaling Pathway in Viral Infections

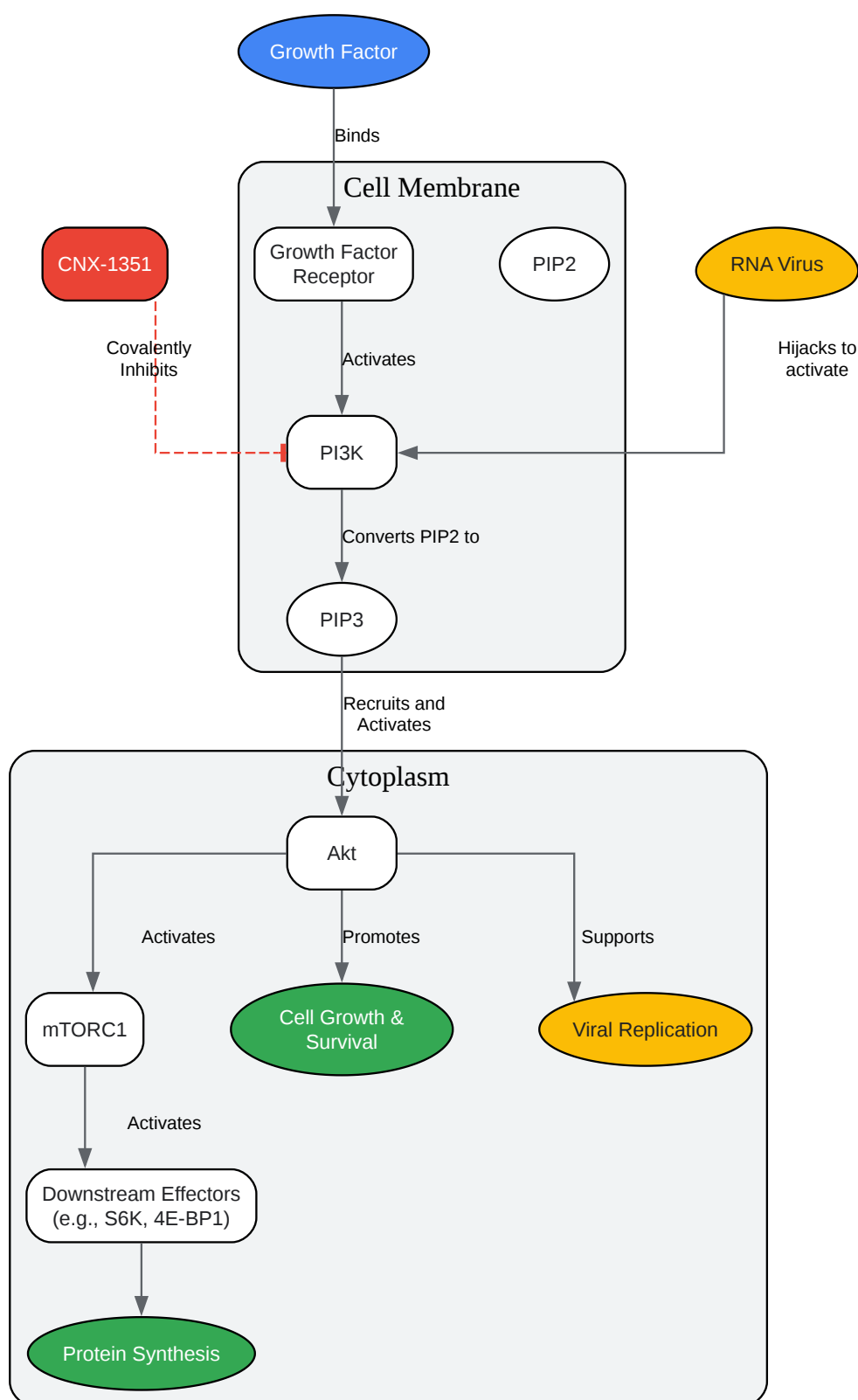
The PI3K-Akt pathway plays a multifaceted role in viral infections. Upon activation by various stimuli, PI3K phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate phosphatidylinositol 3,4,5-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting and activating downstream effectors, most notably the serine/threonine kinase Akt. Activated Akt, in turn, phosphorylates a plethora of substrates, influencing cellular processes such as:

- **Cell Survival and Apoptosis:** Many viruses activate the PI3K-Akt pathway to inhibit apoptosis, thereby prolonging the life of the host cell to maximize viral progeny production.

- **Protein Synthesis:** The pathway can enhance protein synthesis, providing the necessary building blocks for viral components.
- **Viral Entry and Trafficking:** For some viruses, this pathway is implicated in the endocytic uptake and intracellular trafficking of viral particles.

Inhibition of Viral Replication by CNX-1351

CNX-1351's inhibition of PI3K α disrupts the downstream signaling of Akt, thereby counteracting the pro-viral state induced by the virus. Experimental evidence from time-of-addition assays indicates that **CNX-1351** acts at a post-entry stage of the viral life cycle, specifically inhibiting viral genome replication. This suggests that the PI3K-Akt pathway is crucial for the formation or function of the viral replication complex.



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Caption: PI3K-Akt signaling pathway and the inhibitory action of **CNX-1351**.

Antiviral Activity of CNX-1351

CNX-1351 has demonstrated significant antiviral activity against a panel of RNA viruses in preclinical studies. The primary evidence for its efficacy comes from in vitro cell culture-based assays.

Quantitative Antiviral Activity of CNX-1351

Virus	Assay Type	Cell Line	Endpoint Measured	Result	Reference
Rift Valley Fever Virus (RVFV)	Minigenome Assay	BHK-T7	Luciferase Activity	Reduced to 20-40% of DMSO control	[6]
Rift Valley Fever Virus (RVFV)	Viral Replicon Particle (VRP) Infection	Huh-7	Percentage of mGreen-positive cells	Significant inhibition	[7]
Chikungunya Virus (CHIKV)	Time-of-Addition Assay	Not Specified	Infected Cells	Inhibition at post-entry step	[6]
Severe fever with thrombocytopenia syndrome virus (SFTSV)	Time-of-Addition Assay	Not Specified	Infected Cells	Inhibition at post-entry step	[6]

Note: Specific EC50 or IC50 values for the antiviral activity of **CNX-1351** have not been reported in the reviewed literature. The available data indicates a significant reduction in viral replication.

Experimental Protocols

The following sections detail the key experimental methodologies used to characterize the antiviral properties of **CNX-1351**.

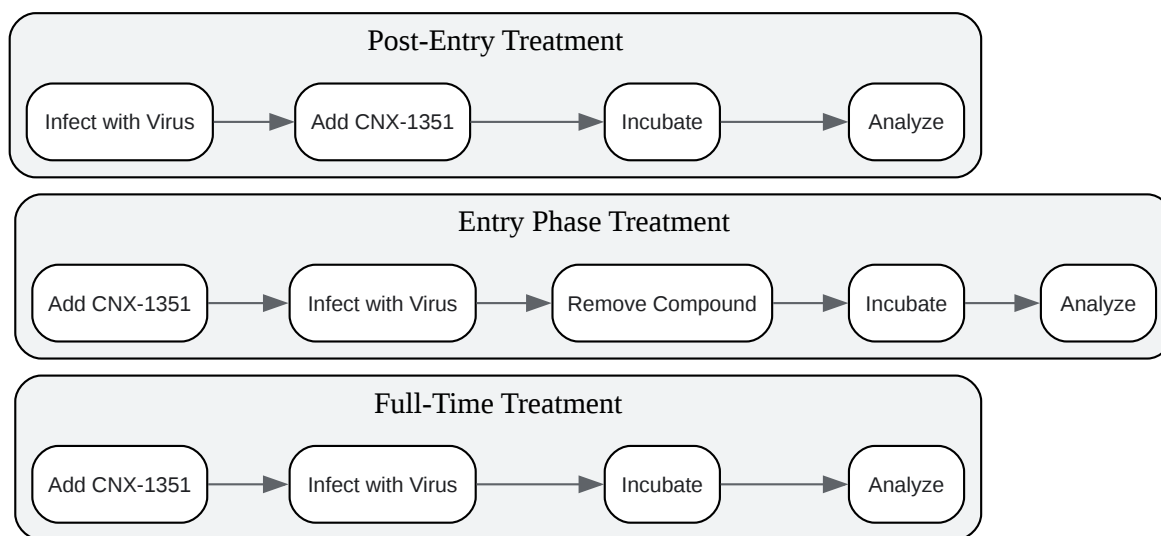
Time-of-Addition Assay

This assay is employed to determine the specific stage of the viral life cycle that is inhibited by an antiviral compound.

Protocol:

- Cell Seeding: Plate susceptible host cells (e.g., Huh-7) in multi-well plates and culture to an appropriate confluency.
- Compound Addition Strategies:
 - Full-Time: Add **CNX-1351** to the cell culture medium before viral infection and maintain it throughout the experiment.
 - Entry: Pre-incubate cells with **CNX-1351** for 1 hour, then infect the cells in the presence of the compound. After the viral adsorption period (typically 1-2 hours), remove the inoculum and the compound, and add fresh medium.
 - Post-Entry: Infect the cells with the virus. After the adsorption period, remove the inoculum and add a medium containing **CNX-1351**.
- Viral Infection: Infect the cells with the virus of interest (e.g., RVFV, CHIKV, SFTSV) at a predetermined multiplicity of infection (MOI).
- Incubation: Incubate the infected cells for a duration appropriate for the virus to complete its replication cycle (e.g., 12-24 hours).
- Analysis: Quantify the extent of viral infection in each treatment group. This can be achieved through various methods, such as:
 - Flow Cytometry: For viruses expressing a fluorescent reporter protein (e.g., GFP).
 - Plaque Assay: To determine the titer of infectious virus particles produced.

- qRT-PCR: To quantify viral RNA levels.
- Data Interpretation: Compare the level of infection in the treated groups to an untreated (DMSO) control. Significant inhibition in the "Post-Entry" and "Full-Time" groups, but not in the "Entry" group, indicates that the compound targets a post-entry stage of the viral life cycle.



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Caption: Workflow for the time-of-addition assay.

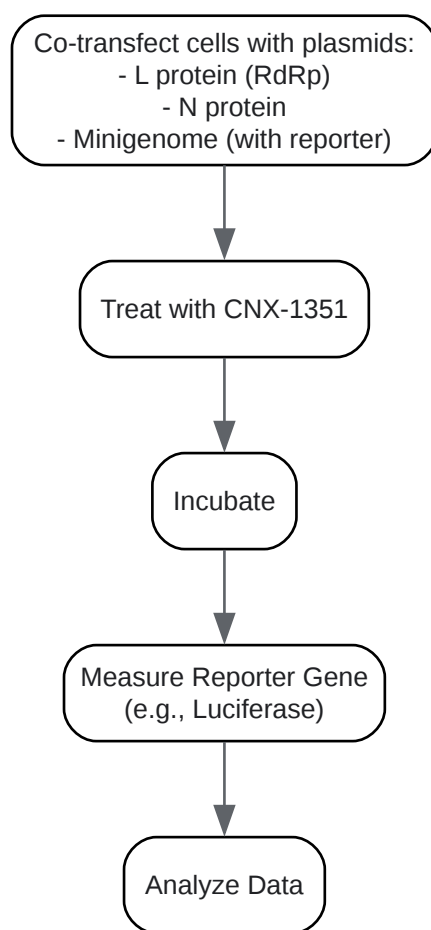
Minigenome Assay

This assay specifically assesses the effect of a compound on viral genome replication and transcription in the absence of a full-length virus, providing a higher level of biosafety.

Protocol:

- Plasmid Constructs:
 - A plasmid expressing the viral RNA-dependent RNA polymerase (L protein).

- A plasmid expressing the viral nucleoprotein (N protein).
- A plasmid containing a "minigenome" construct. This is a truncated version of a viral genome segment where the coding region is replaced by a reporter gene (e.g., luciferase or GFP), flanked by the viral non-coding regions necessary for replication and transcription.
- For some systems, a plasmid expressing the T7 RNA polymerase is also co-transfected.
- Cell Transfection: Co-transfect a suitable cell line (e.g., BHK-T7) with the plasmids described above.
- Compound Treatment: Add **CNX-1351** at various concentrations to the transfected cells.
- Incubation: Incubate the cells for a period sufficient for reporter gene expression (e.g., 24-48 hours).
- Reporter Gene Assay: Measure the expression of the reporter gene. For luciferase, this involves lysing the cells and measuring luminescence using a luminometer. For GFP, this can be quantified by flow cytometry or fluorescence microscopy.
- Data Analysis: Normalize the reporter gene activity in the **CNX-1351**-treated cells to that of a vehicle-treated (DMSO) control. A dose-dependent decrease in reporter activity indicates inhibition of viral genome replication and/or transcription.



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Caption: Workflow for the minigenome assay.

Future Directions and Conclusion

CNX-1351 represents a promising host-targeting antiviral candidate with a well-defined mechanism of action. Its ability to covalently inhibit PI3K α , a host factor essential for the replication of multiple RNA viruses, provides a strong rationale for its further development.

Key areas for future research include:

- **Determination of Antiviral EC50 Values:** Rigorous dose-response studies are required to quantify the in vitro potency of **CNX-1351** against a broader range of viruses.
- **In Vivo Efficacy Studies:** Evaluation of the antiviral efficacy of **CNX-1351** in relevant animal models of viral disease is a critical next step.

- Resistance Studies: Investigating the potential for viruses to develop resistance to a host-targeting antiviral like **CNX-1351** is essential.
- Combination Therapy: Exploring the synergistic or additive effects of **CNX-1351** in combination with direct-acting antiviral agents could lead to more effective treatment regimens.

In conclusion, the existing data strongly supports the continued investigation of **CNX-1351** as a novel antiviral therapeutic. Its unique mechanism of action, targeting a host dependency factor, holds the potential for broad-spectrum activity and a higher barrier to the development of viral resistance. Further preclinical and clinical studies are warranted to fully assess its therapeutic potential.

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